Ascaridole

説明

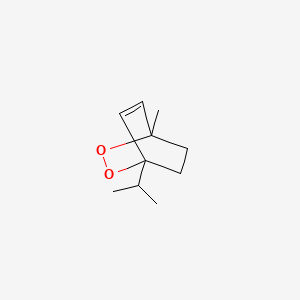

Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid with an unusual bridging peroxide functional group. It is a colorless liquid with a pungent smell and taste, soluble in most organic solvents . This compound is a major constituent of the oil of Mexican tea (wormseed) and determines the specific flavor of the Chilean tree boldo . It is used as an anthelmintic drug to expel parasitic worms from plants, domestic animals, and the human body .

準備方法

Ascaridole can be synthesized through the oxidation of alpha-terpinene with singlet oxygen. The reaction typically involves the use of a photosensitizer such as methylene blue under light exposure . Industrial production methods often involve the extraction of volatile oil from the Chenopodium ambrosioides plant, followed by further purification steps .

化学反応の分析

Ascaridole undergoes various chemical reactions, including:

科学的研究の応用

Ascaridole has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

Biology: Exhibits antifungal, antimicrobial, and insecticidal activities.

Medicine: Known for its anthelmintic properties, it is used to treat parasitic infections.

Industry: Utilized in the production of natural medicines, tonic drinks, and food flavoring.

作用機序

Ascaridole exerts its effects through the formation of reactive oxygen species (ROS) that damage cellular components of parasites . It activates dendritic cells and induces the release of proinflammatory cytokines, leading to an immune response . The compound’s endoperoxide structure is crucial for its biological activity .

類似化合物との比較

Ascaridole is unique due to its bicyclic monoterpenoid structure with a bridging peroxide functional group. Similar compounds include:

Artemisinin: Another endoperoxide with antimalarial properties.

Cymene: A product of this compound reduction, used in the synthesis of fragrances and resins.

Alpha-terpinene: A precursor in the synthesis of this compound.

This compound stands out for its potent anthelmintic activity and its role in traditional medicine .

生物活性

Ascaridole is a monoterpenoid compound predominantly found in the essential oils of plants from the genus Chenopodium, particularly Chenopodium ambrosioides. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and sedative effects. This article explores the significant biological activities of this compound, supported by recent research findings and case studies.

This compound is characterized by its peroxy monoterpenoid structure. It exists in several isomeric forms, with cis-ascaridole being the most prevalent. In studies examining the essential oils of various Chenopodium species, this compound was found to constitute up to 46.9% of the oil composition, with minor isomers such as trans-ascaridole and isothis compound also present .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A literature review conducted by Patel et al. analyzed various research findings regarding this compound's effects on cancer cell lines. The results indicated that this compound exhibits significant antitumor activity against several cancer types, including:

- Sarcoma 180 : Demonstrated notable effectiveness in murine models.

- Human Leukemia Cell Lines : Such as CCRF-CEM and HL60.

- Breast Cancer Cell Line : MDA-MB-231.

Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer progression, including topoisomerase I and II, which are critical for DNA replication and repair .

| Cancer Type | Cell Line | Effectiveness |

|---|---|---|

| Sarcoma | Murine Model | High |

| Leukemia | CCRF-CEM | Moderate |

| Leukemia | HL60 | High |

| Breast Cancer | MDA-MB-231 | Moderate |

Antimicrobial and Antifungal Properties

This compound has been studied for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Research indicates that it possesses significant activity against:

- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.

- Fungal Infections : Effective against various strains responsible for skin infections.

In a study assessing the efficacy of essential oils containing this compound, it was found that these oils exhibited dose-dependent antimicrobial effects, making them potential candidates for natural antimicrobial agents .

Sedative Effects

Research has also explored the central nervous system (CNS) effects of this compound. A study on the essential oil from Dysphania ambrosioides demonstrated that inhalation of this oil, rich in this compound, significantly reduced locomotor activity in mice, indicating a sedative effect. The mechanism appears to involve modulation of the GABAergic system, enhancing sleep duration without impairing motor coordination .

Toxicological Considerations

While this compound shows promising biological activities, its toxicological profile must be considered. Studies have indicated potential cytotoxic effects at high concentrations, necessitating further research to establish safe dosage levels for therapeutic use. The immunomodulatory effects observed in animal models also warrant caution regarding its application in clinical settings .

特性

IUPAC Name |

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYMHQJELJYRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C=C1)(OO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 to 115.00 °C. @ 20.00 mm Hg | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

512-85-6 | |

| Record name | Ascaridole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASCARIDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASCARIDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-epidioxy-2-p-menthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.3 °C | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。